molecular formula C20H16ClFO3 B11163382 7-[(4-chloro-2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-chloro-2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11163382
M. Wt: 358.8 g/mol
InChI Key: RDNMLUPPFNKKJJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves several steps. One common synthetic route includes the reaction of 4-chloro-2-fluorophenol with a suitable methylating agent to form the corresponding methyl ether. This intermediate is then subjected to cyclization reactions under specific conditions to form the chromanone core . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other chromanone derivatives with different substituents. For example:

The uniqueness of 7-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H16ClFO3

Molecular Weight

358.8 g/mol

IUPAC Name

7-[(4-chloro-2-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16ClFO3/c1-11-18(24-10-12-5-6-13(21)9-17(12)22)8-7-15-14-3-2-4-16(14)20(23)25-19(11)15/h5-9H,2-4,10H2,1H3

InChI Key

RDNMLUPPFNKKJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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